molecular formula C25H28N2O3 B14993406 (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14993406
M. Wt: 404.5 g/mol
InChI Key: CMPJKITVKSXEMH-ZHACJKMWSA-N
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Description

The compound (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one is a complex organic molecule featuring an indole core, a morpholine ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the indole core, which is functionalized with a hydroxypropyl group through a series of nucleophilic substitution reactions. The morpholine ring is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the indole derivative. The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction with 4-methylbenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the overall environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins. The hydroxypropyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: can be compared with similar compounds such as:

    Indole derivatives: These compounds share the indole core but differ in their substituents, affecting their biological activity and chemical reactivity.

    Morpholine-containing compounds: These compounds contain the morpholine ring, which imparts similar solubility and bioavailability properties.

    Prop-2-en-1-one derivatives: These compounds share the prop-2-en-1-one moiety, influencing their reactivity in aldol condensation reactions.

The uniqueness of This compound lies in its combination of these functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

(E)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H28N2O3/c1-19-6-8-20(9-7-19)25(29)11-10-21-16-27(24-5-3-2-4-23(21)24)18-22(28)17-26-12-14-30-15-13-26/h2-11,16,22,28H,12-15,17-18H2,1H3/b11-10+

InChI Key

CMPJKITVKSXEMH-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O

Origin of Product

United States

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